Lutetiumoxid (Lu2O3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Lutetium oxide has a wide range of scientific research applications:

Chemistry: Lutetium oxide is used as a catalyst in cracking, alkylation, hydrogenation, and polymerization reactions.

Biology and Medicine: Lutetium oxide is used in the production of scintillators, which are materials that emit light when exposed to ionizing radiation.

Industry: Lutetium oxide is used in the production of laser crystals, ceramics, and glass.

Wirkmechanismus

Target of Action

Lutetium oxide (Lu2O3), also known as lutetium(3+);oxygen(2-), primarily targets catalytic processes in various industrial applications. It is used as a catalyst in cracking, alkylation, hydrogenation, and polymerization reactions . In the medical field, lutetium oxide is utilized in radiopharmaceuticals for cancer treatment, where it targets cancer cells for radiotherapy .

Mode of Action

In industrial applications, lutetium oxide acts as a catalyst by providing a surface that facilitates chemical reactions without being consumed in the process. It interacts with reactant molecules, lowering the activation energy required for the reaction and thus increasing the reaction rate . In medical applications, lutetium oxide is used in the form of lutetium-177, a radioactive isotope that emits beta particles to destroy cancer cells. The lutetium-177 binds to specific molecules that target cancer cells, delivering localized radiation therapy .

Biochemical Pathways

In radiopharmaceutical applications, lutetium-177-labeled compounds are designed to target specific biochemical pathways associated with cancer cells. These pathways often involve receptors or antigens that are overexpressed on the surface of cancer cells. The binding of lutetium-177 to these targets leads to the internalization of the radioactive compound, resulting in DNA damage and cell death through the emission of beta particles .

Pharmacokinetics

The pharmacokinetics of lutetium oxide in radiopharmaceuticals involves its absorption, distribution, metabolism, and excretion (ADME). After administration, lutetium-177-labeled compounds are absorbed into the bloodstream and distributed to target tissues. The distribution is influenced by the targeting molecule’s affinity for cancer cells. Metabolism of the compound is minimal, as the primary action is through radioactive decay. Excretion occurs primarily through the kidneys .

Result of Action

The molecular and cellular effects of lutetium oxide’s action in radiopharmaceuticals include the induction of DNA damage in cancer cells, leading to apoptosis (programmed cell death). This targeted approach minimizes damage to surrounding healthy tissues, making it an effective treatment for certain types of cancer . In industrial applications, the result of lutetium oxide’s catalytic action is the efficient conversion of reactants to desired products, enhancing process efficiency .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of lutetium oxide. In industrial settings, optimal conditions are maintained to ensure maximum catalytic efficiency. In medical applications, the stability of lutetium-177-labeled compounds is crucial for effective targeting and minimal off-target effects. The compound’s stability can be affected by the physiological environment, including blood pH and the presence of enzymes .

Vorbereitungsmethoden

Lutetium oxide can be synthesized through several methods:

Flux-Aided Synthesis: This method involves using fluxes such as lithium sulfate or a mixture of lithium sulfate and silicon dioxide to prepare lutetium oxide powder.

Self-Propagating High-Temperature Synthesis: This technique uses citric acid, glycine, and lutetium compounds to produce lutetium oxide powders.

Industrial Production: Industrially, lutetium oxide is produced by the reduction of lutetium chloride or lutetium fluoride with hydrogen at high temperatures.

Analyse Chemischer Reaktionen

Lutetium oxide undergoes various types of chemical reactions:

Oxidation: Lutetium oxide can be oxidized to form higher oxidation state compounds, although this is less common due to the stability of the +3 oxidation state.

Substitution: Lutetium oxide can react with halogens to form lutetium halides.

Common reagents used in these reactions include hydrogen, carbon, and halogens. The major products formed from these reactions are lutetium metal and lutetium halides .

Vergleich Mit ähnlichen Verbindungen

Lutetium oxide can be compared with other lanthanide oxides such as scandium oxide and yttrium oxide:

Scandium Oxide (Sc2O3): Like lutetium oxide, scandium oxide is a white, cubic compound used in ceramics and glass.

Yttrium Oxide (Y2O3): Yttrium oxide is another lanthanide oxide with similar applications in ceramics and phosphors.

Lutetium oxide is unique due to its high melting point, stability, and specific catalytic properties, making it suitable for specialized applications in high-temperature environments and advanced materials .

Eigenschaften

IUPAC Name |

lutetium(3+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Lu.3O/q2*+3;3*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBIHFMRUDAMBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

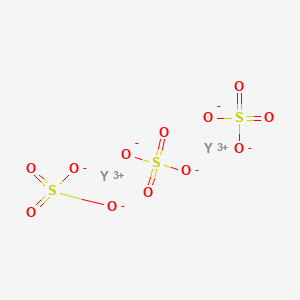

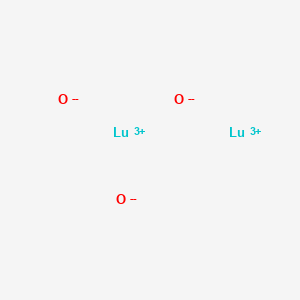

[O-2].[O-2].[O-2].[Lu+3].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Lu2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.932 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12032-20-1 |

Source

|

| Record name | Lutetium oxide (Lu2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lutetium oxide (Lu2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)